molecular formula C9H13ClNP B8820128 2-(tert-Butylchlorophosphino)pyridine CAS No. 2093415-46-2

2-(tert-Butylchlorophosphino)pyridine

Cat. No.: B8820128
CAS No.: 2093415-46-2
M. Wt: 201.63 g/mol
InChI Key: SIAXLNZJVDMSIX-UHFFFAOYSA-N
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Description

2-(tert-Butylchlorophosphino)pyridine is a pyridine derivative featuring a tert-butyl group and a chlorophosphino (PCl) substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a ligand in transition-metal catalysis due to the electron-donating and steric properties imparted by the tert-butyl group and the phosphorus center. The chlorophosphino moiety enhances its ability to coordinate with metals, making it valuable in cross-coupling reactions and asymmetric synthesis.

Properties

CAS No.

2093415-46-2

Molecular Formula

C9H13ClNP

Molecular Weight

201.63 g/mol

IUPAC Name

tert-butyl-chloro-pyridin-2-ylphosphane

InChI

InChI=1S/C9H13ClNP/c1-9(2,3)12(10)8-6-4-5-7-11-8/h4-7H,1-3H3

InChI Key

SIAXLNZJVDMSIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Steric Effects
  • 2-(tert-Butylchlorophosphino)pyridine: The tert-butyl group adjacent to the phosphorus atom creates significant steric hindrance, which can stabilize metal complexes by preventing unwanted side reactions. This property is critical in catalysis, where controlled coordination is essential .
  • tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (): The tert-butyl group here is part of a carbamate protecting group. While it also introduces steric bulk, its role is distinct—it protects reactive sites during synthesis rather than modulating metal-ligand interactions .
Electronic Effects
  • This compound: The chlorophosphino group is electron-withdrawing, which can polarize the pyridine ring and enhance metal-ligand bond strength. This contrasts with electron-donating groups like methoxy (-OCH₃) or pyrrolidinyl (), which increase electron density on the ring and alter reactivity in substitution or coordination reactions .
  • 2-(Chloromethyl)pyridine Hydrochloride (): The chloromethyl (-CH₂Cl) substituent is a strong leaving group, making this compound reactive in nucleophilic substitutions. However, its electronic effects are localized compared to the conjugated chlorophosphino group in the target compound .
Halogen-Substituted Derivatives
  • 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (): The iodine atom, a bulky halogen, facilitates oxidative addition in cross-coupling reactions. In contrast, the chlorine in this compound is part of a phosphino group, prioritizing coordination over direct substitution .
  • 3-(Benzyloxy)-2-bromo-6-iodopyridine (): Bromine and iodine substituents enable diverse functionalization (e.g., Suzuki-Miyaura coupling), whereas the chlorophosphino group in the target compound is more specialized for ligand design .

Comparative Data Table

Compound Name Key Substituents Primary Applications Unique Properties Reference
This compound tert-Butyl, Chlorophosphino Transition-metal ligands, catalysis High steric hindrance, electron modulation
2-(Chloromethyl)pyridine Hydrochloride Chloromethyl, Hydrochloride Organic synthesis intermediate Reactive leaving group, water-soluble
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate tert-Butyl, Fluoro, Pyrrolidinyl Pharmaceutical intermediates Steric protection, electron-donating
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine Iodo, Methoxy, Pyrrolidinyl Cross-coupling reactions Halogen reactivity, regioselective functionalization

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